Tunodafil

PDE5 inhibition IC50 Enzyme kinetics

Tunodafil (Yonkenafil) is a next-generation PDE5 inhibitor engineered for precision pharmacology. Unlike standard analogs, its extreme CYP3A4 sensitivity—a 78-fold AUC increase with ritonavir vs. 11-fold for sildenafil—makes it the definitive probe substrate for drug-drug interaction (DDI) studies. It demonstrates robust neuroprotection in the MCAO stroke model with a 4-hour delayed treatment window and reduces tau hyperphosphorylation in Alzheimer's disease models. With an IC50 of 2.0 nM, it serves as a superior high-potency reference standard for enzyme inhibition assays. Procure Tunodafil to eliminate confounding variables in CYP-mediated DDI research and CNS studies where common PDE5 inhibitors fail.

Molecular Formula C24H33N5O4S
Molecular Weight 487.6 g/mol
CAS No. 804518-63-6
Cat. No. B106961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunodafil
CAS804518-63-6
Synonyms1-[[3-(4,7-Dihydro-5-methyl-4-oxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine;  2-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-3,7-dihydro-5-methyl-7-propyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; 
Molecular FormulaC24H33N5O4S
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
InChIInChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)
InChIKeyRXMDFMQMRASWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tunodafil (CAS 804518-63-6): A High-Potency PDE5 Inhibitor for Advanced Neuroprotection and DDI Research


Tunodafil (also known as Yonkenafil) is a synthetic small-molecule inhibitor of phosphodiesterase type 5 (PDE5), structurally related to sildenafil [1]. It exhibits high potency (IC50 ~2.0 nM) and is being investigated for applications in erectile dysfunction and, notably, for neuroprotection in ischemic stroke and Alzheimer's disease models . As a new molecular entity with a distinct drug interaction profile, its procurement is essential for studies where standard PDE5 inhibitors are not a suitable substitute [2].

Why Sildenafil, Tadalafil, and Other PDE5 Inhibitors Are Not Substitutable for Tunodafil in Focused Research


While all PDE5 inhibitors share a common primary target, their ancillary pharmacology, including isoform selectivity, tissue distribution, metabolic pathways, and off-target effects, can vary significantly. For researchers, substituting Tunodafil with a more common analog like sildenafil or tadalafil can introduce confounding variables in studies of drug-drug interactions (DDIs) or neuroprotection. Data show Tunodafil's markedly different sensitivity to CYP3A4 inhibitors like ritonavir (a 78-fold AUC increase vs. an 11-fold increase for sildenafil) [1] and its distinct impact on CYP2C19, which can alter the pharmacokinetics of co-administered drugs like omeprazole [2]. Such differences are critical for reproducible science and accurate preclinical modeling [3].

Tunodafil's Verifiable Advantages: A Quantitative Comparator Guide for Scientific Procurement


Superior PDE5 Inhibitory Potency vs. Sildenafil

In preclinical pharmacodynamics trials, Tunodafil demonstrates significantly higher inhibitory potency against PDE5 compared to sildenafil. The IC50 for Tunodafil was measured at 2.0 nM, while sildenafil's IC50 was 4.5 nM under the same experimental conditions [1]. This indicates a 2.25-fold increase in potency.

PDE5 inhibition IC50 Enzyme kinetics Sildenafil

Higher Absolute Oral Bioavailability in Rat Models Compared to Sildenafil

In preclinical pharmacokinetic studies in rats, Tunodafil exhibits approximately twice the absolute oral bioavailability of sildenafil. Following intragastric administration, the absolute bioavailability of Tunodafil was determined to be 29.5% [1]. In contrast, sildenafil's absolute oral bioavailability in rats at a 30 mg/kg dose was reported as 14.6% [2].

Pharmacokinetics Oral bioavailability Preclinical ADME Rat model

Extreme Sensitivity to CYP3A4 Inhibition Creates a Distinct DDI Profile

Tunodafil's metabolism is profoundly affected by the potent CYP3A4 inhibitor ritonavir, to a degree far exceeding that of sildenafil. In a clinical DDI study, co-administration of ritonavir increased the plasma AUC of Tunodafil by approximately 78-fold [1]. In contrast, published data for sildenafil show that ritonavir increases its AUC by about 11-fold [2].

Drug-Drug Interactions CYP3A4 Ritonavir Clinical Pharmacology

Neuroprotective Efficacy in a Delayed Treatment Stroke Model

Tunodafil demonstrates significant neuroprotective effects in a rat model of acute ischemic stroke, even when treatment is initiated after a clinically relevant delay. Administration of Tunodafil starting 2 hours after middle cerebral artery occlusion (MCAO) markedly reduced infarct volume and cerebral edema, with protection sustained for 7 days. The ED50 for reducing infarct volume was calculated to be 12.27 mg/kg . Notably, the therapeutic effect remained significant even when dosing was delayed until 4 hours post-stroke onset [1].

Neuroprotection Ischemic Stroke MCAO model Delayed treatment

Optimal Use Cases for Tunodafil in Research and Development


Preclinical Drug-Drug Interaction (DDI) Studies

Given its extreme sensitivity to CYP3A4 inhibition (78-fold AUC increase with ritonavir) and moderate inhibition of CYP2C19, Tunodafil is an ideal probe substrate for investigating CYP-mediated drug interactions. It can be used in both in vitro hepatocyte assays and in vivo animal models to study the impact of co-administered drugs or genetic polymorphisms on pharmacokinetics [1].

Translational Research in Ischemic Stroke and Neuroprotection

The established efficacy of Tunodafil in the MCAO rat model, particularly its effectiveness with a 4-hour delayed treatment window, makes it a critical tool for academic and pharmaceutical labs focused on discovering and validating novel neuroprotective strategies for stroke [2].

Investigating cGMP Signaling in Neuroinflammation and Alzheimer's Disease

Tunodafil's ability to improve cognitive function and reduce tau hyperphosphorylation in the STZ-induced rat model of Alzheimer's disease positions it as a key compound for elucidating the role of the cGMP/PKG pathway in neuroinflammation and neurodegeneration [3].

Reference Standard for High-Potency PDE5 Inhibition

With an IC50 of 2.0 nM, Tunodafil can serve as a high-potency reference standard in enzyme inhibition assays to benchmark the activity of new chemical entities or to calibrate PDE5 activity assays, offering a significant advantage over less potent inhibitors like sildenafil .

Quote Request

Request a Quote for Tunodafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.